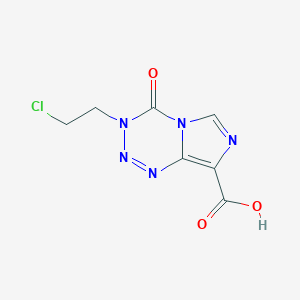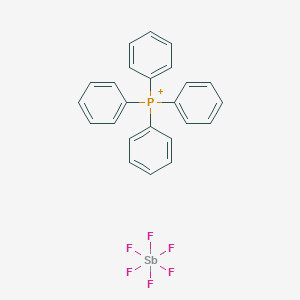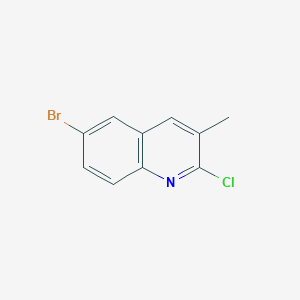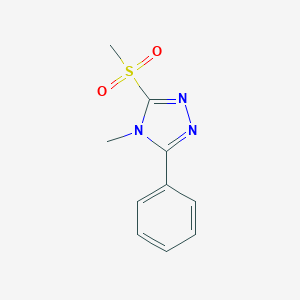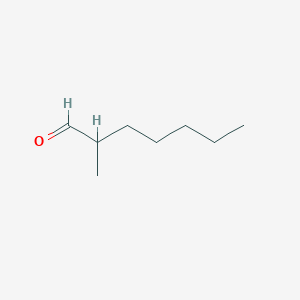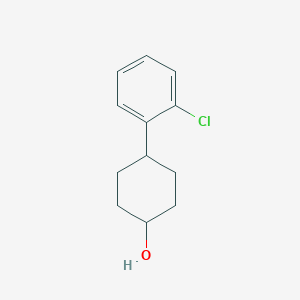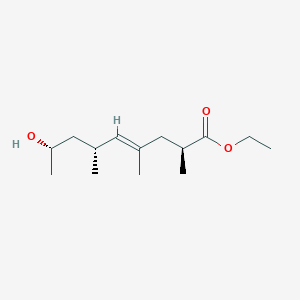
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a compound that has been studied extensively due to its potential applications in scientific research. This compound is a derivative of the natural product phytol, which is found in a variety of plants and algae. Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate is not fully understood, but studies have shown that it may work by inhibiting certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
生化和生理效应
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
实验室实验的优点和局限性
One advantage of using ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been well-studied, so there is a significant amount of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of studies. For example, some studies may require a more specific or potent compound, or a compound with different properties.
未来方向
There are a number of future directions for research on ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate. One direction is to further investigate the anti-cancer properties of this compound and explore its potential as a cancer treatment. Another direction is to study the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the potential of this compound as a therapeutic agent for other conditions, such as inflammation and oxidative stress. Finally, future research may focus on developing more potent derivatives of this compound with improved properties and applications.
合成方法
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be synthesized using a variety of methods. One common method involves the reaction of phytol with ethyl chloroformate and triethylamine in dichloromethane. This reaction produces ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate as a white solid with a melting point of 56-58°C.
科学研究应用
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a wide range of potential applications in scientific research. One application is in the study of cancer. Studies have shown that this compound has anti-cancer properties, and it may be able to inhibit the growth of cancer cells. Another potential application is in the study of neurodegenerative diseases. Studies have shown that ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
属性
CAS 编号 |
943858-34-2 |
|---|---|
产品名称 |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChI 键 |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
手性 SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
规范 SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



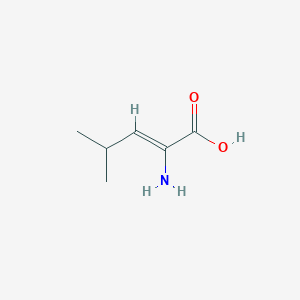

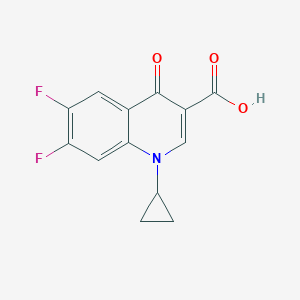
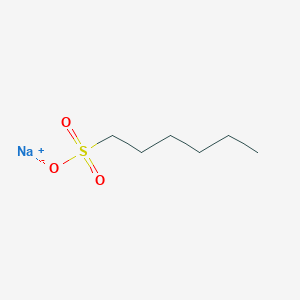
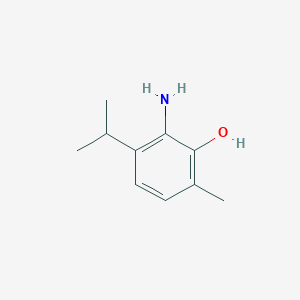

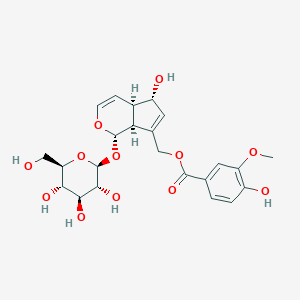
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
